molecular formula C8H8ClNO B13945763 1-cyclopropyl-1H-pyrrole-2-carbonyl chloride

1-cyclopropyl-1H-pyrrole-2-carbonyl chloride

Cat. No.: B13945763
M. Wt: 169.61 g/mol
InChI Key: BABQPAQXUZUVIG-UHFFFAOYSA-N
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Description

1-cyclopropyl-1H-pyrrole-2-carbonyl chloride is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclopropyl-1H-pyrrole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to catalyze certain reactions.

    Solvents: Organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Carboxylic Acids: Formed by hydrolysis of the acyl chloride group.

Scientific Research Applications

1-cyclopropyl-1H-pyrrole-2-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-pyrrole-2-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and biological interactions.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrole-2-carbonyl chloride: Similar structure but lacks the cyclopropyl group.

    1-cyclopropyl-1H-pyrrole-2-carbaldehyde: Contains an aldehyde group instead of an acyl chloride group.

Uniqueness

1-cyclopropyl-1H-pyrrole-2-carbonyl chloride is unique due to the presence of both the cyclopropyl and acyl chloride functional groups. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-cyclopropylpyrrole-2-carbonyl chloride

InChI

InChI=1S/C8H8ClNO/c9-8(11)7-2-1-5-10(7)6-3-4-6/h1-2,5-6H,3-4H2

InChI Key

BABQPAQXUZUVIG-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC=C2C(=O)Cl

Origin of Product

United States

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